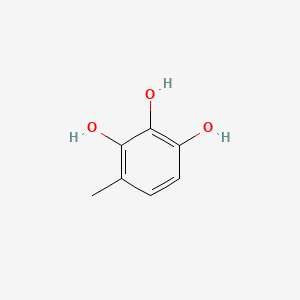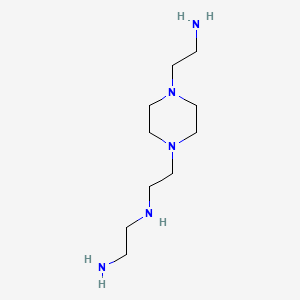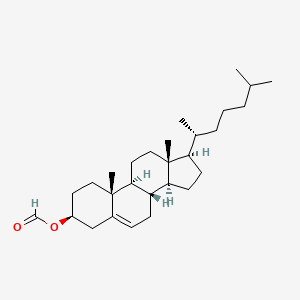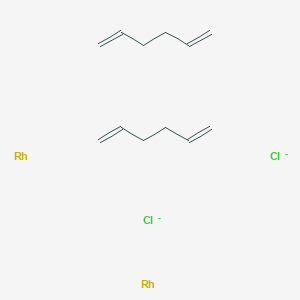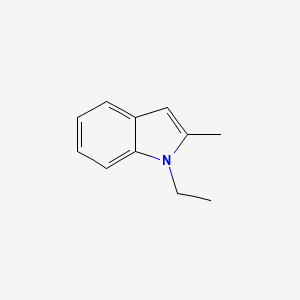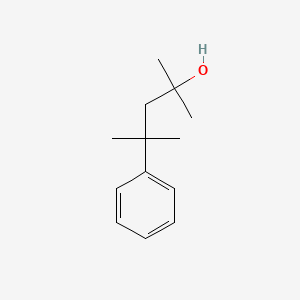
2,4-Dimethyl-4-phenylpentan-2-ol
Übersicht
Beschreibung
“2,4-Dimethyl-4-phenylpentan-2-ol” is a chemical compound with the CAS Number: 5340-85-2 . It has a molecular weight of 192.3 . This compound is used as a fragrance in the perfume and cosmetics industry for its scent of fruits and flowers .
Molecular Structure Analysis
The InChI code for “2,4-Dimethyl-4-phenylpentan-2-ol” is1S/C13H20O/c1-12(2,10-13(3,4)14)11-8-6-5-7-9-11/h5-9,14H,10H2,1-4H3 . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis
The physical and chemical properties of “2,4-Dimethyl-4-phenylpentan-2-ol” include a density of 0.9±0.1 g/cm3, a boiling point of 279.4±9.0 °C at 760 mmHg, and a flash point of 107.3±14.5 °C . It has a molar refractivity of 60.0±0.3 cm3, and a molar volume of 203.2±3.0 cm3 .Wissenschaftliche Forschungsanwendungen
Perfumery and Cosmetics
2,4-Dimethyl-4-phenylpentan-2-ol: is used in the synthesis of Rosaphen , a fragrance with a scent of fruits and flowers, commonly used in perfumes and cosmetics . The compound contributes to the stability of fragrances in products like body lotion, shampoo, soap, and concentrated detergent powder. Its synthesis involves a two-step process starting with an aldol condensation followed by hydrogenation over supported catalysts .
Medicine
In the medical field, 2,4-Dimethyl-4-phenylpentan-2-ol , also known as DMPPO, has been noted for its unique chemical structure and biological activity. It is a chiral alcohol that is soluble in organic solvents and has potential applications in pharmaceutical synthesis.
Agriculture
While specific applications in agriculture are not directly mentioned, the chemical properties of 2,4-Dimethyl-4-phenylpentan-2-ol suggest potential uses in the synthesis of agrochemicals or as an intermediate in the production of compounds that could affect plant growth or protection .
Industrial Applications
Industrially, 2,4-Dimethyl-4-phenylpentan-2-ol can be utilized as a specialty chemical in various manufacturing processes. Its role could range from a solvent to a precursor for more complex chemical syntheses .
Environmental Science
In environmental science, the compound’s characteristics might make it suitable for studies related to environmental pollutants, their breakdown, or their interaction with natural compounds. However, specific applications in this field require further research and exploration .
Food Technology
The compound’s stability and potential for creating pleasant scents could see it being used in food technology, particularly in flavorings and fragrances. Its application would be subject to safety evaluations and regulatory approval for use in food products .
Materials Science
2,4-Dimethyl-4-phenylpentan-2-ol: could be investigated for its properties in materials science, particularly in the development of new materials or coatings that require organic compounds with specific characteristics .
Analytical Chemistry
In analytical chemistry, 2,4-Dimethyl-4-phenylpentan-2-ol may be used as a standard or reference compound in chromatographic analysis or in the development of new analytical methods due to its defined chemical structure and properties .
Biochemistry
The biochemical applications of 2,4-Dimethyl-4-phenylpentan-2-ol could involve its use as a building block in the synthesis of biologically active molecules or in studies of metabolic pathways involving similar compounds .
Safety and Hazards
Wirkmechanismus
Target of Action
It’s known that this compound is used in the perfume and cosmetics industry for its scent of fruits and flowers .
Mode of Action
The mode of action of 2,4-Dimethyl-4-phenylpentan-2-ol is primarily through its interaction with olfactory receptors, which are responsible for the sense of smell. The specific floral scent of this compound is what makes it desirable in the perfume and cosmetics industry .
Biochemical Pathways
The synthesis of 2,4-Dimethyl-4-phenylpentan-2-ol involves a two-step process. The first step is the aldol condensation of cinnamaldehyde and propanal. The resulting 2-methyl-5-phenylpenta-2,4-dienal is then hydrogenated using different Ru/C and Ni/SiO2 catalysts .
Result of Action
The primary result of the action of 2,4-Dimethyl-4-phenylpentan-2-ol is the production of a specific floral scent. This scent is perceived by the olfactory receptors, leading to the sensation of a pleasant smell .
Eigenschaften
IUPAC Name |
2,4-dimethyl-4-phenylpentan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O/c1-12(2,10-13(3,4)14)11-8-6-5-7-9-11/h5-9,14H,10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQSZRLQXRKZELT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(C)(C)O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60277150 | |
| Record name | 2,4-dimethyl-4-phenylpentan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60277150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dimethyl-4-phenylpentan-2-ol | |
CAS RN |
5340-85-2 | |
| Record name | NSC957 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=957 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4-dimethyl-4-phenylpentan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60277150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary chemical reaction that 2,4-Dimethyl-4-phenylpentan-2-ol undergoes in the presence of an acid catalyst?
A1: 2,4-Dimethyl-4-phenylpentan-2-ol undergoes a cyclialkylation reaction in the presence of an acid catalyst. This reaction leads to the formation of 2,3-dihydro-1,1,3,3-tetramethyl-1H-indene. This specific reaction proceeds without any unexpected rearrangements. []
Q2: How does the introduction of a chlorine atom at the ortho position of the phenyl ring in 2,4-Dimethyl-4-phenylpentan-2-ol (forming 4-(2-Chlorophenyl)-2,4-dimethylpentan-2-ol) alter the outcome of the acid-catalyzed cyclialkylation?
A2: The presence of the chlorine atom in 4-(2-Chlorophenyl)-2,4-dimethylpentan-2-ol significantly impacts the cyclialkylation reaction. Instead of yielding a single product, the reaction produces a nearly equal mixture of two isomers: 4-chloro-2,3-dihydro-1,1,3,3-tetramethyl-1H-indene and trans-4-chloro-2,3-dihydro-1,1,2,3-tetramethyl-1H-indene. This unexpected formation of the trans isomer, involving a framework transposition, highlights the specific influence of the chlorine substituent on the reaction mechanism. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



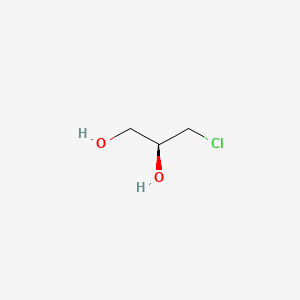
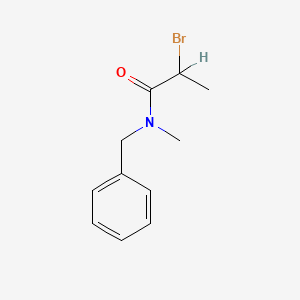
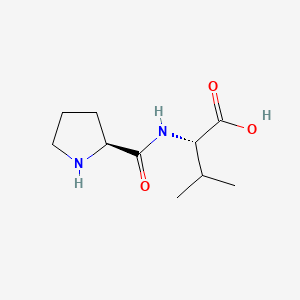

![[4-(phosphonomethyl)phenyl]methylphosphonic Acid](/img/structure/B1360328.png)
